N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(2,2-Diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 869072-48-0) is a pyrazolopyrimidine derivative with a molecular formula of C₁₀H₁₅N₅O₂ and a molecular weight of 237.26 g/mol . Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at position 1 and a diethoxyethylamine moiety at position 4 (SMILES: COC(CNc1ncnc2c1cnn2C)OC).
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-4-18-10(19-5-2)7-13-11-9-6-16-17(3)12(9)15-8-14-11/h6,8,10H,4-5,7H2,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCDMIPMIHAUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=C2C=NN(C2=NC=N1)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815896 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex heterocyclic compounds like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold, which includes N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been identified as a promising structure for developing new anticancer agents. Research indicates that derivatives of this scaffold exhibit significant inhibitory activity against various cancer cell lines.
Case Studies and Findings
- Inhibition of Tumor Cell Lines : A study demonstrated that compounds with the pyrazolo[3,4-d]pyrimidine structure exhibited high inhibitory activity against several tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The compound this compound showed an IC50 value of 2.24 µM against A549 cells, which is significantly lower than the IC50 of doxorubicin (9.20 µM), a standard chemotherapy drug .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 2.24 |
| Doxorubicin | A549 | 9.20 |
| Analog 1d | MCF-7 | 1.74 |
- Mechanism of Action : Flow cytometric analysis revealed that the compound could induce apoptosis in A549 cells at low micromolar concentrations. This suggests that the pyrazolo[3,4-d]pyrimidine scaffold may play a critical role in mediating anticancer effects through apoptotic pathways .
Anti-inflammatory Properties
Research has also explored the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been synthesized and evaluated for their ability to reduce inflammation in various models.
Findings on Anti-inflammatory Activity
- Reduction of Edema : In vivo studies indicated that certain derivatives exhibited significant anti-inflammatory effects in carrageenan-induced edema models. The compounds were found to be less toxic and had lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac .
| Compound | Model | Result |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Derivative | Carrageenan-induced edema | Significant reduction in edema |
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves several synthetic routes that have been optimized for yield and purity. Understanding the structure-activity relationships is crucial for enhancing the efficacy of these compounds.
Synthetic Approaches
Various synthetic methodologies have been reported for obtaining pyrazolo[3,4-d]pyrimidines. For instance:
- Key Intermediates : The synthesis often starts with aminopyrazole carbonitrile as a precursor. Subsequent reactions lead to the formation of the desired pyrazolo[3,4-d]pyrimidine derivatives .
Structure-Activity Relationship Insights
Preliminary studies suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly impact biological activity. For example:
Mechanism of Action
The mechanism of action of N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and selected analogs:
Key Observations:
- Solubility : The diethoxyethyl group in the target compound likely improves aqueous solubility compared to analogs with bulky aromatic groups (e.g., ).
- Molecular Weight : The target compound’s lower molecular weight (237.26 vs. 343–432 g/mol in others) may favor better pharmacokinetic properties, such as absorption .
- Biological Activity: Bulky substituents (e.g., cyclopropoxyquinolinyl in OSI-027) correlate with high target affinity (e.g., mTOR inhibition), while halogenated groups (e.g., ) enhance hydrophobic interactions .
Characterization :
- Elemental analysis (e.g., C, H, N percentages in ) and spectroscopic methods (¹H/¹³C NMR, IR) are standard for confirming purity and structure .
Biological Activity
N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 353.41 g/mol. This compound is characterized by its pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure often act as inhibitors of specific enzymes or receptors involved in disease pathways. For instance, similar derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in malaria parasites and cancer cells . The inhibition of DHODH can lead to decreased proliferation of these cells, making it a target for antimalarial and anticancer therapies.
Antimicrobial Properties
Other pyrazole-based compounds have shown promising antimicrobial activities against antibiotic-resistant bacteria. For instance, a closely related pyrazole derivative displayed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens . This suggests that this compound may also exhibit similar properties.
In Vitro Studies
In vitro studies have been conducted to evaluate the activity of pyrazole derivatives against various cell lines. For example:
- Cell Viability Assays : Compounds were tested on MDA-MB-231 breast cancer cells to determine their antiproliferative effects. Results indicated that certain derivatives had low IC50 values, indicating potent activity against cancer cell growth .
- Enzyme Inhibition : Pyrazole derivatives have been assessed for their ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. Some compounds showed moderate inhibitory activity with IC50 values ranging from 72.4 µM to 75.6 µM .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
The synthesis of this compound typically involves a multi-step approach, leveraging pyrazolo[3,4-d]pyrimidine core functionalization. Key steps include:
- Alkylation : Reacting a pyrazolo[3,4-d]pyrimidin-4-ol precursor with 2,2-diethoxyethyl halides under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in solvents like DMF at 60–80°C to introduce the diethoxyethyl group .
- Purification : Recrystallization from acetonitrile or ethanol to achieve >95% purity, monitored via HPLC .
- Yield optimization : Adjusting reaction time (6–12 hours) and stoichiometric ratios (1:1.2 for precursor to alkylating agent) to minimize by-products like N-oxide derivatives .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : and NMR in DMSO-d resolve signals for the diethoxyethyl group (δ 1.2–1.4 ppm for CH, δ 3.5–3.7 ppm for OCH) and pyrazolo[3,4-d]pyrimidine protons (δ 8.2–8.9 ppm) .
- IR : Peaks at 1660–1680 cm (C=N stretch) and 1120–1150 cm (C-O-C in diethoxyethyl) confirm structural integrity .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) and ESI-MS for molecular ion detection (expected [M+H] ~332 m/z) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. anti-inflammatory effects) for this compound?
- Target selectivity profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to quantify IC values against 50+ kinases, identifying off-target interactions that may explain divergent results .
- Cellular context : Compare activity in cancer cell lines (e.g., HeLa, MCF-7) versus primary immune cells (e.g., macrophages) to assess tissue-specific effects. For example, anti-inflammatory activity in macrophages may arise from NF-κB pathway modulation, independent of kinase inhibition .
- Metabolite analysis : LC-MS/MS to detect in situ metabolites (e.g., hydrolyzed diethoxyethyl groups) that alter bioactivity .
Q. What strategies mitigate low yields or by-product formation during scale-up synthesis?
- Solvent optimization : Replace DMF with toluene for alkylation steps to reduce polar by-products, improving post-reaction extraction efficiency .
- Catalyst screening : Test alternatives to phase-transfer catalysts (e.g., KCO/18-crown-6) to enhance regioselectivity .
- Process analytics : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and terminate reactions at >90% conversion .
Q. How do structural modifications (e.g., diethoxyethyl vs. methoxybenzyl substituents) impact pharmacokinetics?
- LogP studies : Computational modeling (e.g., Schrödinger QikProp) predicts increased lipophilicity (LogP ~2.5) for the diethoxyethyl group versus methoxybenzyl (LogP ~1.8), enhancing blood-brain barrier penetration .
- Metabolic stability : Incubate with liver microsomes to compare oxidation rates. Diethoxyethyl groups may undergo cytochrome P450-mediated hydrolysis faster than methoxybenzyl, reducing half-life .
Q. What experimental designs address discrepancies between in vitro and in vivo efficacy data?
- Dosage calibration : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC values with achievable plasma concentrations in rodent models .
- Formulation adjustments : Encapsulate the compound in PEGylated liposomes to improve solubility and bioavailability in vivo .
- Biomarker validation : Measure downstream targets (e.g., phosphorylated ERK for kinase inhibition) in both cell cultures and animal tissues to confirm mechanism consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
